2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core, a sulfanyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Benzimidazole Core: This is usually achieved by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the Sulfanyl Group: The benzimidazole core is then reacted with a chlorobenzyl sulfide in the presence of a base to introduce the sulfanyl group.
Formation of the Hydrazide Moiety: The final step involves the reaction of the intermediate with an appropriate hydrazine derivative under reflux conditions to form the acetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro groups or the imine bond, converting them to amines or amides.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and amides.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antiviral agent due to its unique structural features.
Biological Studies: The compound is used in studies exploring enzyme inhibition, receptor binding, and cellular uptake mechanisms.
Industrial Applications: It may be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes . The sulfanyl and hydrazide groups may enhance binding affinity and specificity, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
- **2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide stands out due to its specific substitution pattern on the aromatic rings, which may confer unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C23H17Cl3N4OS |
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Molecular Weight |
503.8 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H17Cl3N4OS/c24-17-8-5-15(6-9-17)13-30-21-4-2-1-3-20(21)28-23(30)32-14-22(31)29-27-12-16-7-10-18(25)19(26)11-16/h1-12H,13-14H2,(H,29,31)/b27-12+ |
InChI Key |
ZAYRILUWVMCFDM-KKMKTNMSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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